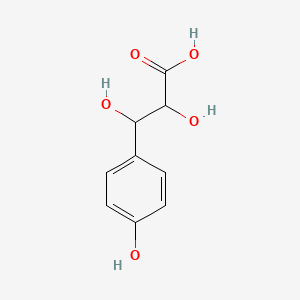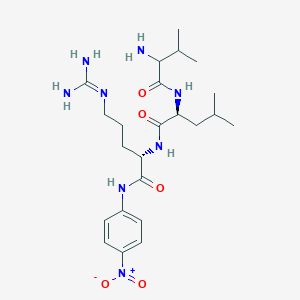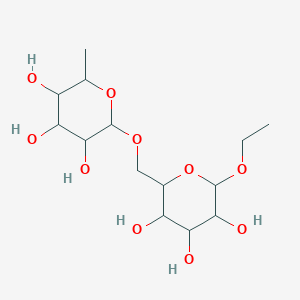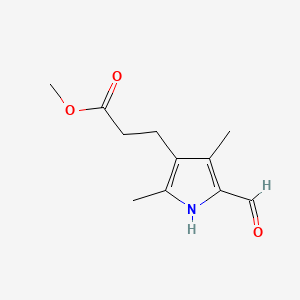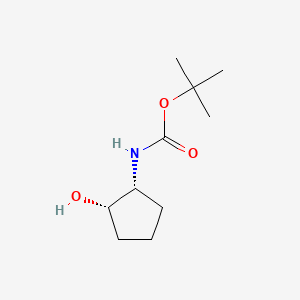
3-fluoro-5,8-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-5,8-dimethyl-9H-carbazole is a chemical compound with the molecular formula C14H12FN . It has a molecular weight of 213.25 .
Synthesis Analysis
The synthesis of carbazole derivatives, including 3-fluoro-5,8-dimethyl-9H-carbazole, often involves palladium-catalyzed reactions . These reactions include intermolecular amination and intramolecular direct arylation . Other methods involve the use of rhodium catalysts and copper-catalyzed C-N coupling reactions .Molecular Structure Analysis
The molecular structure of 3-fluoro-5,8-dimethyl-9H-carbazole consists of a carbazole core with a fluorine atom at the 3-position and methyl groups at the 5 and 8 positions .Future Directions
Carbazole derivatives, including 3-fluoro-5,8-dimethyl-9H-carbazole, have been largely studied for their numerous biological properties . They have gained great interest for their anticancer activity in breast cancer due to their capability in inhibiting essential DNA-dependent enzymes . Thus, these compounds are strong candidates for further drug development in multi-targeted therapy for the treatment of triple negative breast cancer .
properties
CAS RN |
128612-26-0 |
|---|---|
Product Name |
3-fluoro-5,8-dimethyl-9H-carbazole |
Molecular Formula |
C14H12FN |
Molecular Weight |
213 |
synonyms |
3-fluoro-5,8-dimethyl-9H-carbazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



